molecular formula C12H12F3NO2 B8783539 4-Morpholino-2-(trifluoromethyl)benzaldehyde

4-Morpholino-2-(trifluoromethyl)benzaldehyde

Cat. No.: B8783539
M. Wt: 259.22 g/mol
InChI Key: OIWMTTNRXULMQC-UHFFFAOYSA-N
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Description

4-Morpholino-2-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H12F3NO2 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4-morpholin-4-yl-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)11-7-10(2-1-9(11)8-17)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2

InChI Key

OIWMTTNRXULMQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.00 g, 5.21 mmol, 1.00 equiv), morpholine (0.500 g, 5.74 mmol, 1.10 equiv), potassium carbonate (1.40 g, 10.1 mmol, 2.00 equiv), DMSO (15 mL). The resulting solution was stirred overnight at 100° C., diluted with H2O (10 mL), extracted with ethyl acetate (3×10 mL). The organic layers were combined and washed with brine (1×50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (25/75) to provide 1.00 g (74% yield) of 4-(morpholin-4-yl)-2-(trifluoromethyl)benzaldehyde as a yellow solid. LCMS (ESI, m/z): 260 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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